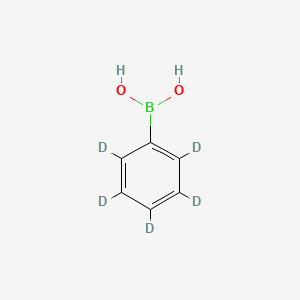
5-Ethyl-3-methylcyclohex-2-enone
Descripción general
Descripción
5-Ethyl-3-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O . It is a derivative of cyclohexenone, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the cyclohexene ring. This compound is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances .
Synthetic Routes and Reaction Conditions:
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another method includes the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods:
Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Types of Reactions:
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It participates in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This compound can also undergo Robinson annulations, a reaction that forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Bases: Employed in α-bromination and subsequent reactions.
Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation processes.
Major Products:
Michael Addition Products: Resulting from the addition of nucleophiles to the enone system.
Cyclohexenone Derivatives: Formed through various synthetic routes and reactions.
Aplicaciones Científicas De Investigación
5-Ethyl-3-methylcyclohex-2-enone is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-methylcyclohex-2-enone involves its reactivity as an enone. The compound’s α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack, leading to various addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyclohex-2-en-1-one: A simpler enone without the ethyl and methyl substitutions.
3-Methylcyclohex-2-enone: Similar structure but lacks the ethyl group at the 5-position.
5-Ethylcyclohex-2-enone: Similar structure but lacks the methyl group at the 3-position.
Uniqueness: 5-Ethyl-3-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
IUPAC Name |
5-ethyl-3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULZXXRNQOYNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574845 | |
| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40920-68-1 | |
| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




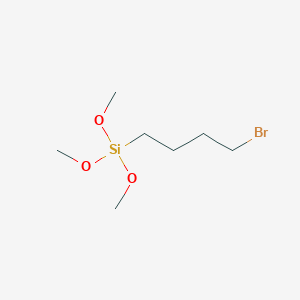
![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)


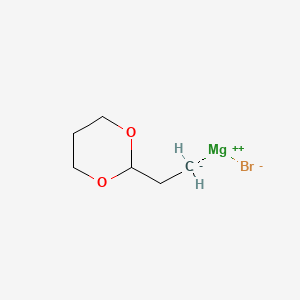
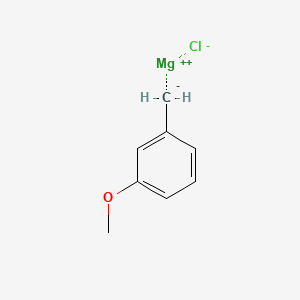

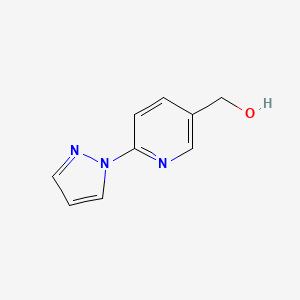
![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)


